molecular formula C16H22O3 B1326204 7-(4-Isopropylphenyl)-7-oxoheptanoic acid CAS No. 898791-39-4

7-(4-Isopropylphenyl)-7-oxoheptanoic acid

Cat. No. B1326204
M. Wt: 262.34 g/mol
InChI Key: NCRHIJGQOZMBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carboxylic acid derivative, specifically a heptanoic acid, with an isopropylphenyl group attached at the 7th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a seven-carbon chain (heptanoic acid) with a carbonyl group (C=O) at one end (indicating that it’s an acid) and an isopropylphenyl group attached to the other end .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carboxylic acids in general can undergo a variety of reactions, including reduction to alcohols, esterification with alcohols, and reactions with bases to form carboxylate salts .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would exhibit properties typical of carboxylic acids. These might include a relatively high melting point and boiling point due to the presence of polar carboxylic acid groups, and the ability to participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Synthesis of Novel Compounds : Research by Zaliznaya et al. (2018) highlights the synthesis of new hexahydro-5H-indolo[3,2-c]acridines and indolylbutanoic acids, utilizing Fischer cyclization of arylhydrazones. This includes derivatives of 7-oxoheptanoic acid, demonstrating its use in creating novel indole derivatives (Zaliznaya et al., 2018).

  • Role in Drug Synthesis : Zhang et al. (2018) discuss the synthesis of Crebinostat, highlighting the use of 7-oxoheptanoic acid derivatives in the process. Crebinostat is an inhibitor of histone deacetylases, demonstrating the relevance of 7-oxoheptanoic acid in therapeutic drug synthesis (Zhang et al., 2018).

  • Characterization of Small Oxocarboxylic Acids : Kanawati et al. (2007) present a study on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid. This research provides insights into the analytical characterization and potential applications of these acids in various chemical contexts (Kanawati et al., 2007).

Applications in Material Science

  • Liquid-Crystalline Polymer Synthesis : Zhou and Han (2005) describe the synthesis of a combined main-chain/side-chain liquid-crystalline polymer, incorporating a derivative of 7-oxoheptanoic acid. This highlights the utility of this compound in developing materials with unique thermotropic and lyotropic characteristics (Zhou & Han, 2005).

  • Supramolecular Assembly Formation : Kim et al. (2005) report on the formation of molecular rectangles and prisms using a molecular "clip" with 7-oxoheptanoic acid derivatives. This research underscores its potential in the field of supramolecular chemistry and nanotechnology (Kim et al., 2005).

Biological Activity Studies

  • Antiamoeibic and Catalytic Activity : Maurya et al. (2006) detail the synthesis and in vitro antiamoebic activity of hydrazone-based oxovanadium complexes using a derivative of 7-oxoheptanoic acid. The study indicates significant amoebicidal activity, showcasing the compound's potential in medicinal applications and catalysis (Maurya et al., 2006).

properties

IUPAC Name

7-oxo-7-(4-propan-2-ylphenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12(2)13-8-10-14(11-9-13)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRHIJGQOZMBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645423
Record name 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Isopropylphenyl)-7-oxoheptanoic acid

CAS RN

898791-39-4
Record name 7-Oxo-7-[4-(propan-2-yl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.